Valine

Catalog No.
S546551
CAS No.
72-18-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valine

CAS Number

72-18-4

Product Name

Valine

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

KZSNJWFQEVHDMF-BYPYZUCNSA-N

SMILES

CC(C)C(C(=O)O)N

Solubility

58500 mg/L (at 25 °C)
Insoluble in common neutral solvents.
Very slightly soluble in alcohol; insoluble in ether
Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L
In water, 5.85X10+4 mg/L at 25 °C
58.5 mg/mL
Soluble in water; Insoluble in ether
Insoluble (in ethanol)

Synonyms

L-Valine; Valine; NSC 76038; NSC-76038; NSC76038; Valina; EC 200-773-6;

Canonical SMILES

CC(C)C(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)[C@@H](C(=O)[O-])[NH3+]

Description

The exact mass of the compound Valine is 117.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 58500 mg/l (at 25 °c)insoluble in common neutral solvents.very slightly soluble in alcohol; insoluble in ethersolubility in water at 0 °c: 83.4 g/l; at 25 °c: 88.5 g/l; at 50 °c: 96.2 g/l; at 65 °c: 102.4 g/lin water, 5.85x10+4 mg/l at 25 °c58.5 mg/mlsoluble in water; insoluble in etherinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760111. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Structure and Function

Valine is one of the 20 building blocks of proteins. Its side chain, composed of three carbon atoms, contributes to the protein's overall structure and function. Research explores how valine's positioning within a protein sequence influences protein folding, stability, and interaction with other molecules []. Understanding these interactions is vital for deciphering protein function in health and disease.

Source

Branched-Chain Amino Acid (BCAA) Metabolism

Valine belongs to the group of Branched-Chain Amino Acids (BCAAs) alongside Leucine and Isoleucine. Research investigates how valine is synthesized, metabolized, and interacts with other BCAAs within the body. This knowledge sheds light on nutrient requirements, muscle protein synthesis, and energy metabolism, particularly during exercise or stress conditions [].

Source

Valine Supplementation and Health Benefits

Studies explore the potential health benefits of valine supplementation. Researchers investigate its impact on muscle growth, exercise performance, blood sugar control, and even neurological function. Additionally, valine's role in specific diseases like liver disease and sickle cell disease is being explored.

Note

More research is needed to confirm the efficacy of valine supplementation for various health conditions.

Microbial Production of Valine

With the growing demand for valine in animal feed and potentially as a dietary supplement, research is dedicated to developing efficient methods for its production. Scientists are exploring the use of engineered microbes like E. coli and Corynebacterium glutamicum to produce valine in a controlled and cost-effective way.

Source

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
White crystalline powder; odourless

Color/Form

Leaflets from water + alcohol
White, crystalline solid

XLogP3

-1.6

Exact Mass

117.079

Boiling Point

Sublimes

Density

1.23 g/cu cm at 25 °C

LogP

-2.26
log Kow = -2.26
-2.26

Appearance

Solid powder

Melting Point

315 °C
315 °C (closed capillary)
295-300°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HG18B9YRS7

Drug Indication

Promotes mental vigor, muscle coordination, and calm emotions. May also be of use in a minority of patients with hepatic encephalopathy and in some with phenylketonuria.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

A branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
It is used as a dietary supplement. It is also an ingredient of several preparations that have been promoted for disorders of the liver.
Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.

Pharmacology

L-valine is a branched-chain essential amino acid (BCAA) that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway. Valine is one of three branched-chain amino acids (the others are leucine and isoleucine) that enhance energy, increase endurance, and aid in muscle tissue recovery and repair. This group also lowers elevated blood sugar levels and increases growth hormone production. Supplemental valine should always be combined with isoleucine and leucine at a respective milligram ratio of 2:1:2. It is an essential amino acid found in proteins; important for optimal growth in infants and for growth in children and nitrogen balance in adults. The lack of L-valine may influence the growth of body, cause neuropathic obstacle, anaemia. It has wide applications in the field of pharmaceutical and food industry.
Valine is an aliphatic and extremely hydrophobic essential amino acid in humans related to leucine, Valine is found in many proteins, mostly in the interior of globular proteins helping to determine three-dimensional structure. A glycogenic amino acid, valine maintains mental vigor, muscle coordination, and emotional calm. Valine is obtained from soy, cheese, fish, meats and vegetables. Valine supplements are used for muscle growth, tissue repair, and energy. (NCI04)

Mechanism of Action

(Applies to Valine, Leucine and Isoleucine)
This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates.
The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic.
There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

5.55X10-9 mm Hg at 25 °C (est)

Other CAS

72-18-4

Drug Warnings

The aim of this study was to evaluate the compliance of the diet with limited branched-chain amino acids (BCAA) content in long-term observation of patients with maple syrup urine disease (MSUD). The study group consisted of 7 children at age of 1.5-18 years. Nutrition evaluation was based on current diet records from 3-4 days, every 3-4 months. ... Energy and content of most of the nutrients in proposed daily products lists were in agreement with RDI except calcium. Diet analysis at MSUD children revealed insufficient contents of: iron, zinc, copper, vitamin B1, B2, niacin and vitamin C (often below 90% RDI). /Branched chain amino acids/
Assays of the amino acid levels in 5,888 newborns and 20 subjects ranging in age from 1 to 20 years, suspected of metabolic diseases, revealed a case of "maple syrup urine disease" caused by disorders in the intermediate metabolism of valine, whose serum and urinary concentrations were followed up from the first days of life. This patient also showed frequent episodes of hypoglycemia. An early treatment with polyvitamins, minerals and trace elements for 18 months resulted in the partial reactivation of the deficient enzymatic systems and the return to normal of the serum and urinary valine and glucose values. Administration of the same treatment to patients over one year of age ... was much less effective, thus supporting the conclusion that the vitamins and minerals could be useful in the "maple syrup urine disease" only if they were administered immediately after the disease onset ...

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

Hydrolysis of proteins, synthesized by the reaction of ammonia with alpha-chloroisovaleric acid.

General Manufacturing Information

L-Valine: ACTIVE
Available commercially as D-, L-, or DL-valine.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: valine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: valine; Matrix: feeds; Detection Limit: not provided.

Interactions

... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.
It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.
Alterations of motor behavioral patterns and monoamine contents in the discrete /male Wistar/ rat brain areas after acute paraquat exposure (3, 5, 10, 20 mg/kg, sc) ... showed that paraquat at the doses of 5, 10, and 20 mg/kg significantly reduced locomotive, stereotypic, and rotational behaviors. Significant decreases of norepinephrine (NE) contents in cortex and hypothalamus, as well as striatal contents of dopamine (DA) and its acidic metabolites, were detected ... L-valine (200 mg/kg, ip) significantly attenuated paraquat-induced toxicity at moderate dose (5 mg/kg) but not at high dose (20 mg/kg)...

Dates

Modify: 2023-08-15
1: Holeček M. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutr Metab (Lond). 2018 May 3;15:33. doi: 10.1186/s12986-018-0271-1. eCollection 2018. Review. PubMed PMID: 29755574; PubMed Central PMCID: PMC5934885.
2: Alduina R, Sosio M, Donadio S. Complex Regulatory Networks Governing Production of the Glycopeptide A40926. Antibiotics (Basel). 2018 Apr 5;7(2). pii: E30. doi: 10.3390/antibiotics7020030. Review. PubMed PMID: 29621136.
3: Wang X, Zhang H, Quinn PJ. Production of L-valine from metabolically engineered Corynebacterium glutamicum. Appl Microbiol Biotechnol. 2018 May;102(10):4319-4330. doi: 10.1007/s00253-018-8952-2. Epub 2018 Mar 29. Review. PubMed PMID: 29594358.
4: Nie C, He T, Zhang W, Zhang G, Ma X. Branched Chain Amino Acids: Beyond Nutrition Metabolism. Int J Mol Sci. 2018 Mar 23;19(4). pii: E954. doi: 10.3390/ijms19040954. Review. PubMed PMID: 29570613.
5: Soares-Weiser K, Rathbone J, Ogawa Y, Shinohara K, Bergman H. Miscellaneous treatments for antipsychotic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2018 Mar 19;3:CD000208. doi: 10.1002/14651858.CD000208.pub2. Review. PubMed PMID: 29552749.
6: Bezsudnova EY, Boyko KM, Popov VO. Properties of Bacterial and Archaeal Branched-Chain Amino Acid Aminotransferases. Biochemistry (Mosc). 2017 Dec;82(13):1572-1591. doi: 10.1134/S0006297917130028. Review. PubMed PMID: 29523060.
7: Koopman HN. Function and evolution of specialized endogenous lipids in toothed whales. J Exp Biol. 2018 Mar 7;221(Pt Suppl 1). pii: jeb161471. doi: 10.1242/jeb.161471. Review. PubMed PMID: 29514890.
8: Gannon NP, Schnuck JK, Vaughan RA. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? Mol Nutr Food Res. 2018 Mar;62(6):e1700756. doi: 10.1002/mnfr.201700756. Epub 2018 Feb 27. Review. PubMed PMID: 29377510.
9: Sekijima Y, Ueda M, Koike H, Misawa S, Ishii T, Ando Y. Diagnosis and management of transthyretin familial amyloid polyneuropathy in Japan: red-flag symptom clusters and treatment algorithm. Orphanet J Rare Dis. 2018 Jan 17;13(1):6. doi: 10.1186/s13023-017-0726-x. Review. PubMed PMID: 29343286; PubMed Central PMCID: PMC5773042.
10: Sarva H, Henchcliffe C. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia. Expert Rev Clin Pharmacol. 2018 Mar;11(3):209-217. doi: 10.1080/17512433.2018.1429264. Epub 2018 Jan 23. Review. PubMed PMID: 29338466.
11: Fan L, Hsieh PN, Sweet DR, Jain MK. Krüppel-like factor 15: Regulator of BCAA metabolism and circadian protein rhythmicity. Pharmacol Res. 2018 Apr;130:123-126. doi: 10.1016/j.phrs.2017.12.018. Epub 2017 Dec 27. Review. PubMed PMID: 29288718.
12: Lei Y, Xie S, Guan X, Song C, Zhang Z, Meng J. Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chem. 2018 Apr 15;245:1141-1147. doi: 10.1016/j.foodchem.2017.11.056. Epub 2017 Nov 16. Review. PubMed PMID: 29287333.
13: Zaid Iskandar M, Lang CC. Sacubitril and valsartan fixed combination to reduce heart failure events in post-acute myocardial infarction patients. Drugs Today (Barc). 2017 Oct;53(10):545-551. doi: 10.1358/dot.2017.53.10.2722396. Review. PubMed PMID: 29286056.
14: Sinokrot H, Smerat T, Najjar A, Karaman R. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules. 2017 Oct 16;22(10). pii: E1736. doi: 10.3390/molecules22101736. Review. PubMed PMID: 29035325.
15: Correll CU, Kane JM, Citrome LL. Epidemiology, Prevention, and Assessment of Tardive Dyskinesia and Advances in Treatment. J Clin Psychiatry. 2017 Sep/Oct;78(8):1136-1147. doi: 10.4088/JCP.tv17016ah4c. Review. PubMed PMID: 29022654.
16: Amorim Franco TM, Blanchard JS. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. Biochemistry. 2017 Nov 7;56(44):5849-5865. doi: 10.1021/acs.biochem.7b00849. Review. PubMed PMID: 28977745; PubMed Central PMCID: PMC5839172.
17: Jiang B, Yang J, Rahoui N, Taloub N, Huang YD. Functional polymer materials affecting cell attachment. Adv Colloid Interface Sci. 2017 Dec;250:185-194. doi: 10.1016/j.cis.2017.09.002. Epub 2017 Sep 14. Review. PubMed PMID: 28950985.
18: Fouré A, Bendahan D. Is Branched-Chain Amino Acids Supplementation an Efficient Nutritional Strategy to Alleviate Skeletal Muscle Damage? A Systematic Review. Nutrients. 2017 Sep 21;9(10). pii: E1047. doi: 10.3390/nu9101047. Review. PubMed PMID: 28934166; PubMed Central PMCID: PMC5691664.
19: Mizui T, Ohira K, Kojima M. BDNF pro-peptide: a novel synaptic modulator generated as an N-terminal fragment from the BDNF precursor by proteolytic processing. Neural Regen Res. 2017 Jul;12(7):1024-1027. doi: 10.4103/1673-5374.211173. Review. PubMed PMID: 28852376; PubMed Central PMCID: PMC5558473.
20: Wolfe RR. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? J Int Soc Sports Nutr. 2017 Aug 22;14:30. doi: 10.1186/s12970-017-0184-9. eCollection 2017. Review. PubMed PMID: 28852372; PubMed Central PMCID: PMC5568273.

Explore Compound Types